molecular formula C12H18O B2665641 2-(4-Butylphenyl)ethanol CAS No. 842123-71-1

2-(4-Butylphenyl)ethanol

Cat. No. B2665641
CAS RN: 842123-71-1
M. Wt: 178.275
InChI Key: HYSNYIHIOABZFM-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)ethanol , also known as 4-tert-butylphenethyl alcohol , is an organic compound with the chemical formula C₁₂H₁₈O . It belongs to the class of secondary alcohols and features a tert-butyl group attached to the phenyl ring. This compound is used as an intermediate in various chemical processes and has applications in pharmaceuticals, agrochemicals, and dyestuff synthesis .


Synthesis Analysis

The synthesis of this compound involves several methods, including Grignard reactions, Friedel-Crafts alkylation, and reduction of the corresponding ketone. One common approach is the reaction between 4-tert-butylbenzaldehyde and a Grignard reagent derived from butylmagnesium bromide. The resulting alcohol is then isolated and purified .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (C₆H₅) attached to a hydroxyl group (OH) via an ethyl (C₂H₅) linker. The tert-butyl group (C₄H₉) is positioned at the para position of the phenyl ring. The compound exhibits chirality due to the presence of the chiral carbon atom adjacent to the hydroxyl group .


Chemical Reactions Analysis

  • Reduction : The alcohol group can be reduced to the corresponding hydrocarbon or aldehyde .

Physical And Chemical Properties Analysis

  • Solubility : Insoluble in water; soluble in organic solvents .

Safety and Hazards

  • Safety Data Sheet : Detailed safety information can be found in the MSDS .

properties

IUPAC Name

2-(4-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSNYIHIOABZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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